

Spectroscopic Profile of 3-Bromocamphor-8-sulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-oxobornane-8-sulphonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromocamphor-8-sulfonic acid, a key chiral resolving agent and synthetic intermediate. Due to the prevalence of its more stable ammonium salt form in commercially available materials and spectroscopic databases, this guide will focus on the spectroscopic characteristics of 3-Bromocamphor-8-sulfonic acid ammonium salt. The data presented herein is crucial for substance identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 3-Bromocamphor-8-sulfonic acid. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.65	d	1H	H-3
3.45	d	1H	H-8a
2.95	d	1H	H-8b
2.40	m	1H	H-4
2.20	m	1H	H-5endo
1.95	m	1H	H-6exo
1.60	m	1H	H-5exo
1.45	m	1H	H-6endo
1.10	s	3H	C(7)-CH ₃
0.90	s	3H	C(1)-CH ₃

Note: The chemical shifts for the ammonium protons (NH₄⁺) are often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

Chemical Shift (δ) ppm	Assignment
217.0	C-2 (C=O)
60.5	C-3 (CH-Br)
58.0	C-1
48.5	C-8 (CH ₂ -SO ₃)
47.0	C-7
43.0	C-4
27.0	C-5
25.0	C-6
19.5	C(7)-CH ₃
19.0	C(1)-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 3-Bromocamphor-8-sulfonic acid ammonium salt is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands and Functional Group Assignments

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H stretch (NH ₄ ⁺) and O-H stretch (residual H ₂ O)
~2960	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ketone)
~1475	Medium	C-H bend (CH ₂)
~1390	Medium	C-H bend (CH ₃)
~1230	Strong	S=O stretch (sulfonate)
~1040	Strong	S=O stretch (sulfonate)
~600	Medium	C-Br stretch

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Bromocamphor-8-sulfonic acid ammonium salt.

Materials:

- 3-Bromocamphor-8-sulfonic acid ammonium salt
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- Volumetric flask and pipette
- Vortex mixer

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Accurately weigh approximately 10-20 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt.
- Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Gently vortex the mixture to ensure complete dissolution.
- Transfer the solution into a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ¹H spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid 3-Bromocamphor-8-sulfonic acid ammonium salt.

Materials:

- 3-Bromocamphor-8-sulfonic acid ammonium salt

- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

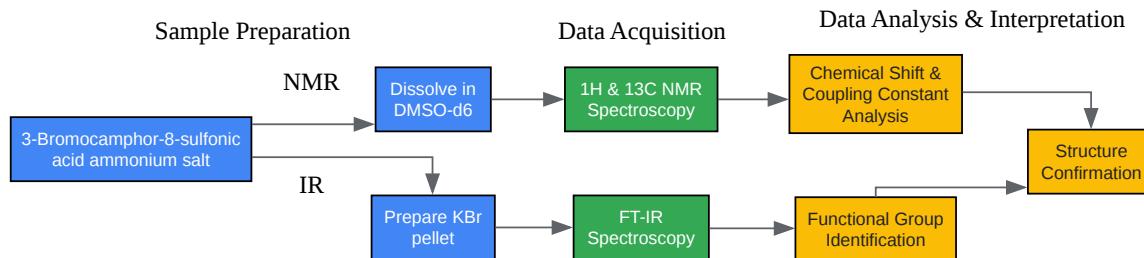
- Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

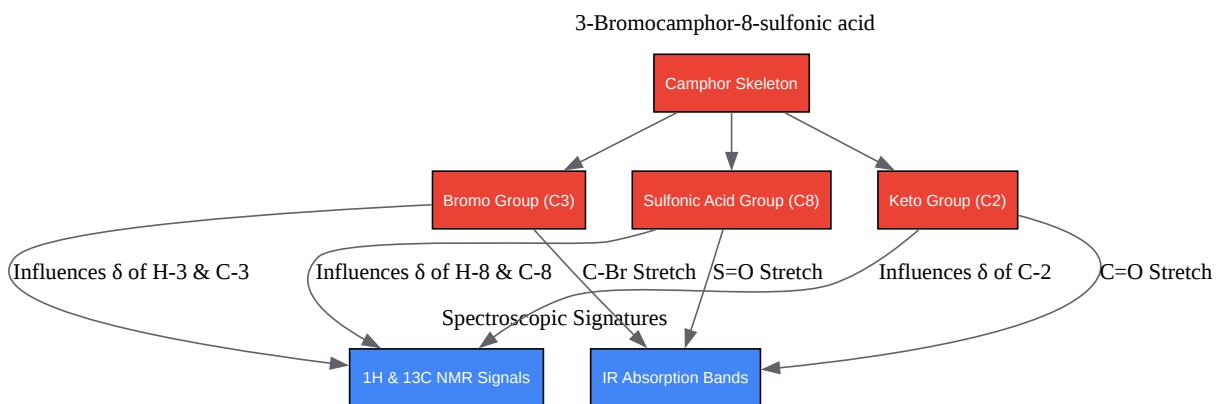
- Thoroughly dry the KBr powder in an oven to remove any residual moisture.
- Weigh approximately 1-2 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt and about 100-200 mg of dry KBr.
- Combine the sample and KBr in an agate mortar and gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the collar of a pellet press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
- Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) absorptions.
- Process the spectrum to identify the wavenumbers of the absorption maxima.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships of 3-Bromocamphor-8-sulfonic acid.

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Caption: Workflow for Spectroscopic Analysis.

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Caption: Structural Features and Spectroscopic Correlation.

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